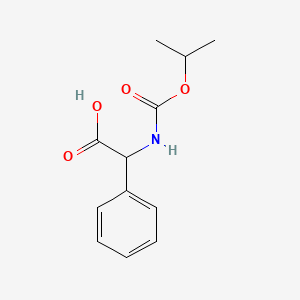
ethyl 2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an iodine atom attached to the pyrazole ring, which can significantly influence its chemical and biological properties.
Méthodes De Préparation
The synthesis of ethyl 2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
ethyl 2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents such as potassium permanganate or sodium borohydride, respectively.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
ethyl 2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoate has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceutical compounds with potential therapeutic activities.
Biological Studies: The compound can be used to study the biological effects of pyrazole derivatives, including their interactions with enzymes and receptors.
Chemical Biology: It can be used as a probe to investigate the mechanisms of action of pyrazole-containing compounds in biological systems.
Material Science: The compound can be used in the synthesis of functional materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of ethyl 2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoate is not well-documented, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The iodine atom may play a role in modulating the compound’s binding affinity and selectivity for these targets. Further studies are needed to elucidate the exact pathways involved.
Comparaison Avec Des Composés Similaires
Similar compounds to ethyl 2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoate include other pyrazole derivatives such as:
- 2-(4-Bromo-pyrazol-1-yl)-2-methyl-propionic acid ethyl ester
- 2-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid ethyl ester
- 2-(4-Fluoro-pyrazol-1-yl)-2-methyl-propionic acid ethyl ester
These compounds differ in the halogen atom attached to the pyrazole ring, which can influence their chemical reactivity and biological activity. The presence of the iodine atom in this compound may confer unique properties such as higher molecular weight and different electronic effects compared to its bromo, chloro, and fluoro analogs.
Propriétés
Formule moléculaire |
C9H13IN2O2 |
|---|---|
Poids moléculaire |
308.12 g/mol |
Nom IUPAC |
ethyl 2-(4-iodopyrazol-1-yl)-2-methylpropanoate |
InChI |
InChI=1S/C9H13IN2O2/c1-4-14-8(13)9(2,3)12-6-7(10)5-11-12/h5-6H,4H2,1-3H3 |
Clé InChI |
WERULGMHXOIZAH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(C)N1C=C(C=N1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2R)-1-[2-(5-bromo-1-benzofuran-2-yl)ethyl]-2-methylpyrrolidine](/img/structure/B8314843.png)


![Propanamide, 3-bromo-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B8314860.png)



![1-(4-Fluoronaphthalen-1-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B8314926.png)



